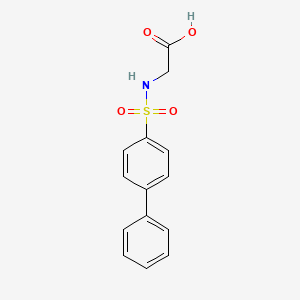
(Biphenyl-4-sulfonylamino)-acetic acid
概要
説明
化合物 PD047650 は、マトリックスメタロプロテアーゼ-12(MMP-12)阻害剤です。 MMP-12は細胞外マトリックス成分の分解に関与する酵素であり、その阻害は炎症性疾患や癌など、さまざまな治療分野で注目されています .
準備方法
合成経路と反応条件
PD047650 の合成は、市販の出発物質から始まる複数のステップを伴います。合成経路には一般的に以下が含まれます。
コア構造の形成: これは、一連の縮合反応と環化反応を通じて、分子の中心骨格を構築することを伴います。
官能基の修飾: MMP-12に対する阻害活性を高めるために、特定の官能基を導入します。これには、アルキル化、アシル化、ハロゲン化などの反応が含まれる場合があります。
精製と特性評価: 最終生成物は、カラムクロマトグラフィーなどの技術を用いて精製され、核磁気共鳴(NMR)や質量分析(MS)などの分光法を用いて特性評価されます。
工業生産方法
PD047650 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化され、自動合成や高スループット精製技術が頻繁に使用されます。反応条件は、一貫性と再現性を確保するために慎重に制御されます。
化学反応の分析
反応の種類
PD047650: は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化物や有機金属化合物などの試薬が、還流や室温などの条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、生物学的活性が変化した酸化誘導体をもたらす可能性があり、一方、置換反応は、化合物の特性を高めたり変更したりする新しい官能基を導入することができます。
科学研究への応用
PD047650: は、幅広い科学研究への応用があります。
化学: MMP-12の活性と阻害を調べるためのプローブとして使用されます。
生物学: 細胞外マトリックス分解の調節における役割と細胞プロセスへの影響について調査されています。
医学: 慢性閉塞性肺疾患(COPD)や特定の癌など、過剰なマトリックス分解が有害である疾患に対する潜在的な治療薬として探求されています。
産業: MMP-12活性を検出するための診断ツールやアッセイの開発に使用されています。
科学的研究の応用
PMID24900526C1: has a wide range of scientific research applications:
Chemistry: Used as a probe to study the activity and inhibition of MMP-12.
Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Industry: Utilized in the development of diagnostic tools and assays for detecting MMP-12 activity.
作用機序
PD047650: は、MMP-12の活性部位に結合することで作用し、酵素活性を阻害します。この阻害は、細胞外マトリックス成分の分解を防ぎ、過剰なマトリックス分解が有害である状態では重要です。分子標的には、MMP-12活性部位の亜鉛イオンが含まれ、関与する経路は細胞外マトリックス代謝の調節に関連しています。
類似化合物の比較
PD047650: は、MMP-12阻害剤として高い特異性と効力を持ち、ユニークです。類似化合物には以下が含まれます。
PD166793: 異なるコア構造を持つ別のMMP-12阻害剤。
マリマスタット: MMP-12を含む複数のMMPに対して活性を示す広域スペクトルのMMP阻害剤。
バティマスタット: マリマスタットに似ていますが、薬物動態特性が異なります。
PD047650 の独自性は、MMP-12の選択的阻害にあるため、さまざまな生物学的プロセスや疾患におけるこの酵素の特定の役割を調べるための貴重なツールとなっています。
類似化合物との比較
PMID24900526C1: is unique in its high specificity and potency as an MMP-12 inhibitor. Similar compounds include:
PD166793: Another MMP-12 inhibitor with a different core structure.
Marimastat: A broad-spectrum MMP inhibitor with activity against multiple MMPs, including MMP-12.
Batimastat: Similar to marimastat but with different pharmacokinetic properties.
The uniqueness of PMID24900526C1 lies in its selective inhibition of MMP-12, making it a valuable tool for studying the specific role of this enzyme in various biological processes and diseases.
特性
IUPAC Name |
2-[(4-phenylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
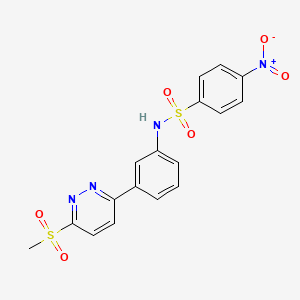
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)
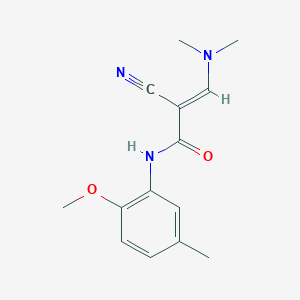

![2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2540935.png)
![3-[(3-fluorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2540937.png)
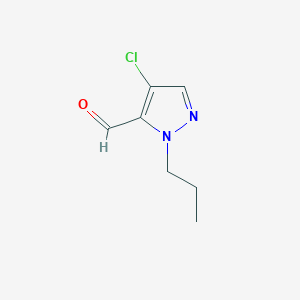
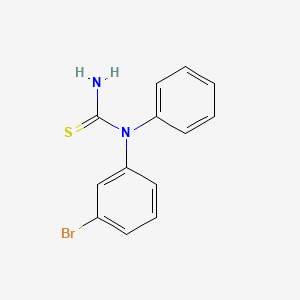
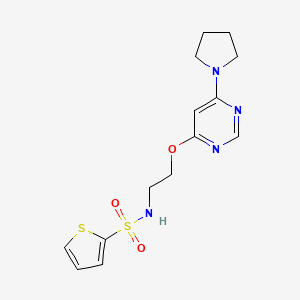
![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

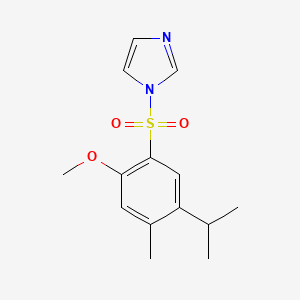
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2540948.png)
